4-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the piperazine and pyrrolidine moieties. Common synthetic methods include:
Paal-Knorr Reaction: This reaction is used to form the pyrazolo[3,4-d]pyrimidine core by cyclizing appropriate precursors.
Bromination and Suzuki Coupling: These steps are used to introduce various substituents onto the core structure.
Amide Formation and Knoevenagel Condensation: These reactions are employed to attach the piperazine and pyrrolidine groups to the core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be used to modify the pyrazolo[3,4-d]pyrimidine core, potentially altering its biological activity.
Substitution: Various substitution reactions can be performed on the piperazine and pyrrolidine groups to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as N-bromosuccinimide (NBS) and nucleophiles like amines and thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield alcohols or ketones, while substitution reactions can introduce a variety of functional groups, potentially enhancing the compound’s biological activity.
Scientific Research Applications
4-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival . This makes it a promising candidate for the development of anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have a similar heterocyclic structure and are known for their kinase inhibitory activity.
1H-Pyrazole-3-carboxamide Derivatives: These compounds exhibit similar biological activities, including kinase inhibition and antiproliferative effects.
Uniqueness
The uniqueness of 4-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine lies in its specific combination of functional groups, which confer distinct biological properties. Its ability to inhibit multiple kinases involved in cancer cell proliferation makes it a valuable compound for further research and development in oncology .
Properties
Molecular Formula |
C18H23N9 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C18H23N9/c1-13-10-15(25-4-2-3-5-25)23-18(22-13)27-8-6-26(7-9-27)17-14-11-21-24-16(14)19-12-20-17/h10-12H,2-9H2,1H3,(H,19,20,21,24) |
InChI Key |
PTQYCUKDMVSPHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4)N5CCCC5 |
Origin of Product |
United States |
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